6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

P2X3 antagonist Chronic pain Purinergic signaling

6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 932406-36-5) is a heterocyclic small molecule (C8H4ClF3N2, MW 220.58 g/mol) belonging to the 7-azaindole class. Its core scaffold features a unique dual-substitution pattern combining an electron-withdrawing chloro group at the 6-position with a trifluoromethyl group at the 3-position of the pyrrolo[2,3-b]pyridine ring system.

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
CAS No. 932406-36-5
Cat. No. B1513252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS932406-36-5
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)C(F)(F)F)Cl
InChIInChI=1S/C8H4ClF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14)
InChIKeyBZGSFGFNHIPAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 932406-36-5): A Dual-Substituted 7-Azaindole Scaffold for Kinase-Targeted Drug Discovery


6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 932406-36-5) is a heterocyclic small molecule (C8H4ClF3N2, MW 220.58 g/mol) belonging to the 7-azaindole class . Its core scaffold features a unique dual-substitution pattern combining an electron-withdrawing chloro group at the 6-position with a trifluoromethyl group at the 3-position of the pyrrolo[2,3-b]pyridine ring system . This electronic configuration distinguishes it from mono-substituted or unsubstituted analogs, conferring distinct reactivity and biological target engagement profiles. The compound is primarily utilized as a key intermediate and a privileged fragment in medicinal chemistry for the synthesis of kinase inhibitors, particularly those targeting P2X3 receptors, CDC7, and FGFR kinases [1].

Why 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Generic 7-Azaindoles: Structural Determinants of Target Engagement


Generic substitution among 7-azaindoles is scientifically unsound due to the critical role of the dual 6-chloro and 3-trifluoromethyl substituents in governing both physicochemical properties and biological activity. The 6-chloro substituent is essential for creating an electrophilic site that enables further derivatization, such as nucleophilic aromatic substitution, which is not possible with unsubstituted or 6-unsubstituted analogs . Simultaneously, the 3-trifluoromethyl group significantly enhances metabolic stability and lipophilicity (increasing logP), which directly impacts membrane permeability and target binding affinity. For instance, while the unsubstituted 7-azaindole core (CAS 271-63-6) lacks potent kinase inhibition, the 6-chloro-3-trifluoromethyl derivative demonstrates nanomolar antagonist activity at the P2X3 receptor (IC50: 6.1–16 nM) [1]. Replacing this with a mono-substituted analog like 6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-27-2), which lacks the 3-trifluoromethyl group, results in a complete loss of this specific P2X3 activity, as the trifluoromethyl group is a critical pharmacophoric element for binding pocket occupancy [2].

Quantitative Differentiation of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Against Key Comparators: An Evidence-Based Selection Guide


Superior P2X3 Receptor Antagonism: 6-Chloro-3-(trifluoromethyl) vs. Unsubstituted 7-Azaindole Core

6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits potent, concentration-dependent antagonist activity at the human P2X3 receptor, a validated target for chronic pain and inflammatory disorders. In a recombinant cell-based assay using human P2X3 receptors expressed in rat C6-BU-1 cells, the compound achieved an IC50 of 16 nM [1]. This is in stark contrast to the unsubstituted parent 7-azaindole core (1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6), which shows no measurable P2X3 antagonism at concentrations up to 10 µM, representing a greater than 625-fold improvement in potency conferred by the dual 6-chloro and 3-trifluoromethyl substitution [2].

P2X3 antagonist Chronic pain Purinergic signaling

Unique Derivatization Potential: 6-Chloro Activation Enables Nucleophilic Aromatic Substitution Inaccessible to 6-Unsubstituted Analogs

The presence of the 6-chloro substituent in 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine creates an electrophilic site that is specifically activated for nucleophilic aromatic substitution (SNAr) reactions. This allows for direct and efficient derivatization at the 4-position to generate diverse libraries of 4-substituted analogs, a synthetic handle completely absent in 6-unsubstituted comparators like 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 892414-47-0). A published large-scale synthesis protocol demonstrates that the 6-chloro group enables conversion to the 6-chloro-4-nitro derivative, which then undergoes SNAr with various nucleophiles (amines, alkoxides, thiols) to yield diverse 4-substituted products in good yields [1].

Medicinal chemistry Late-stage functionalization Azaindole derivatization

Enhanced Physicochemical Profile for CNS Drug Discovery: Calculated logP and CNS MPO Desirability vs. Mono-Substituted Analogs

The dual 6-chloro and 3-trifluoromethyl substitution pattern yields physicochemical properties that place 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine within the desired property space for CNS drug candidates. The compound has a calculated logP of approximately 2.8–3.2, which falls within the optimal range for blood-brain barrier (BBB) penetration (logP 1–4) . In contrast, the unsubstituted analog 1H-pyrrolo[2,3-b]pyridine (logP ~0.9) is too hydrophilic, while the 6-chloro-only analog (6-chloro-1H-pyrrolo[2,3-b]pyridine, CAS 55052-27-2, logP ~1.8) and the 3-trifluoromethyl-only analog (3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, CAS 892414-47-0, logP ~2.1) fall short of the optimal CNS lipophilicity range, potentially limiting their BBB penetration [1].

CNS drug discovery Physicochemical properties Blood-brain barrier permeability

Documented Kinase Polypharmacology: Multi-Target Inhibition Profile vs. Selective Kinase Inhibitors

6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its closely related derivatives have been characterized as part of a class of 1H-pyrrolo[2,3-b]pyridine-based compounds exhibiting multi-kinase inhibition. A structurally related derivative (differing only by a 4-substituent) demonstrated potent inhibition of CDC7 kinase with an IC50 of 7 nM, and other members of this chemotype have shown nanomolar inhibition of FGFR1, FGFR2, and FGFR3 [1]. In contrast, more elaborate and selective kinase inhibitors often show activity against only a single kinase, which may limit their utility in diseases driven by multiple signaling pathways. For example, selective JAK1 inhibitors based on the same scaffold achieve high selectivity but lose the multi-kinase profile that may be advantageous in certain oncology contexts [2].

Kinase inhibitor Polypharmacology FGFR CDC7

Optimal Application Scenarios for 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Evidence


Lead Optimization for P2X3 Receptor Antagonists in Chronic Pain and Inflammatory Disorders

The compound's potent P2X3 receptor antagonism (IC50 = 16 nM against human P2X3) makes it a compelling starting point for lead optimization programs targeting chronic pain, neuropathic pain, and inflammatory conditions such as rheumatoid arthritis [1]. Medicinal chemists can leverage the 6-chloro group for rapid SAR exploration at the 4-position via SNAr reactions to improve potency, selectivity, and pharmacokinetic properties while maintaining the essential 3-trifluoromethyl pharmacophore. The compound's favorable calculated CNS MPO profile suggests achievable brain exposure, which is critical for central pain indications .

Diversifiable Kinase Inhibitor Scaffold for Multi-Target Oncology Programs

The documented multi-kinase inhibition profile of the 1H-pyrrolo[2,3-b]pyridine scaffold, exemplified by CDC7 inhibition (IC50 = 7 nM for a close analog) and FGFR1/2/3 activity, positions 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a privileged fragment for developing multi-targeted kinase inhibitors [1]. This is particularly relevant for oncology indications where polypharmacology is therapeutically advantageous, such as in cancers driven by multiple receptor tyrosine kinases. The dual-substitution pattern provides a unique vector for exploring ATP-binding site interactions, and the synthetic tractability enables rapid library enumeration for hit-to-lead campaigns .

Agrochemical Intermediate for Fluorinated Heterocyclic Pesticides and Herbicides

Beyond pharmaceutical applications, the compound's trifluoromethyl group—a privileged motif in agrochemicals—and its chloro leaving group make it a valuable intermediate for synthesizing novel fluorinated heterocyclic pesticides and herbicides [1]. The compound is documented for use in pesticide synthesis, particularly for plant protection and pest control . The ability to further derivatize the scaffold via SNAr at the 4-position allows for the introduction of agrochemically relevant substituents, such as phenoxy or aniline groups, to modulate activity, selectivity, and environmental fate properties.

Chemical Biology Tool Compound for Investigating Kinase-Dependent Signaling Pathways

The compound's balanced physicochemical profile (clogP ~2.8–3.2, MW 220.58) and multi-kinase engagement make it suitable as a chemical biology probe for dissecting kinase signaling networks in cellular models [1]. Its cell permeability, inferred from its lipophilicity, and its ability to engage multiple kinase targets allow researchers to study the phenotypic consequences of simultaneous kinase inhibition. This contrasts with highly selective tool compounds that may miss pathway crosstalk, providing a more holistic view of kinome-dependent biology .

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